

Initial Safety and Toxicity Profile of GC376: A Technical Overview

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Compound of Interest

Compound Name: NEO 376

Cat. No.: B1663312

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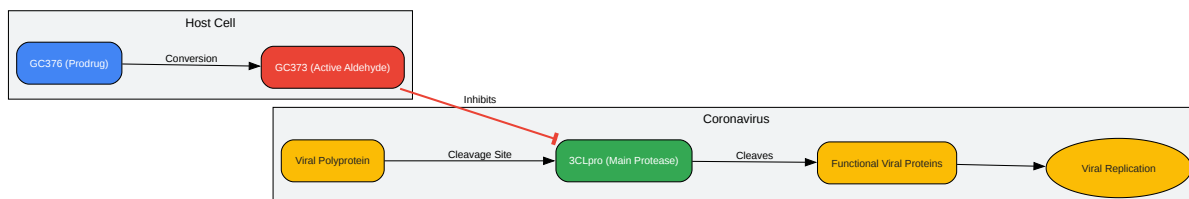
For Researchers, Scientists, and Drug Development Professionals

Introduction

GC376 is a dipeptide-based protease inhibitor that has demonstrated broad-spectrum antiviral activity, notably against coronaviruses.[1][2][3] It is a prodrug of GC373, its active aldehyde form.[4][5] GC376 functions by inhibiting the 3C-like protease (3CLpro), also known as the main protease (Mpro), an enzyme crucial for viral replication in many RNA viruses.[1][6] This technical guide provides a consolidated overview of the initial safety and toxicity profile of GC376, drawing from key preclinical studies. The information is intended to support further research and development of this promising antiviral compound.

Mechanism of Action

GC376 is a competitive inhibitor of the 3C-like protease (3CLpro).[6] As a prodrug, GC376 is a bisulfite adduct of the aldehyde GC373.[4] Under physiological conditions, GC376 converts to its active form, GC373.[4][5] The aldehyde group of GC373 then forms a covalent bond with the cysteine residue in the active site of the 3CLpro, effectively blocking the enzyme's activity.[1][5] This inhibition prevents the cleavage of viral polyproteins into functional proteins, thereby halting viral replication.[6]



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Caption: Mechanism of action of GC376 in inhibiting viral replication.

In Vitro Safety and Toxicity Profile

The in vitro safety profile of GC376 has been evaluated in various cell lines, primarily through cytotoxicity assays measuring the half-maximal cytotoxic concentration (CC50). A higher CC50 value indicates lower cytotoxicity. The selectivity index (SI), calculated as the ratio of CC50 to the half-maximal effective concentration (EC50), is a critical measure of a drug's therapeutic window.

Quantitative In Vitro Data

Compound	Virus	Cell Line	EC50 (μM)	CC50 (μM)	Selectivity Index (SI)	Reference(s)
GC376	SARS-CoV-2	Vero E6	0.18	>200	>1111	[7]
GC376	SARS-CoV-2	Vero	0.70	>200	>285	[8]
GC376	SARS-CoV-2	Vero E6	3.37	Not specified	>200	[2]
GC376	SARS-CoV-2	Vero E6	0.643 ± 0.085	>250	>388	[9]
GC376	MERS-CoV	Not specified	0.5	Not specified	Not specified	[5]
GC373	SARS-CoV-2	Not specified	1.5 ± 0.3	>200	>133	[4]

In Vitro Experimental Protocols

Cytotoxicity Assay (CC50 Determination):

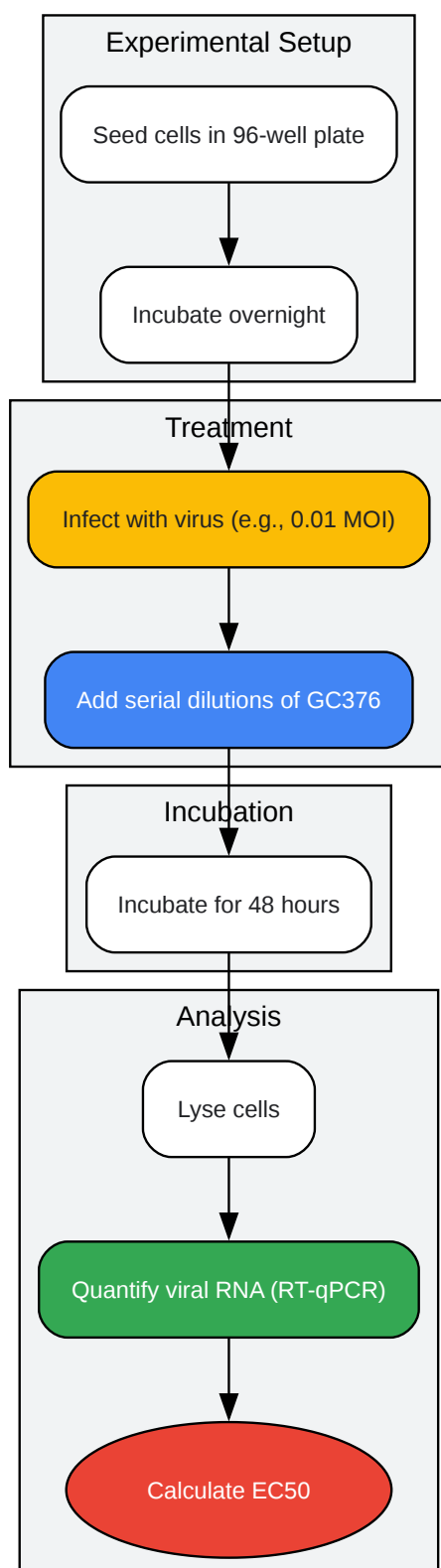
- Cell Lines: Vero or Vero E6 cells are commonly used.[7][8][9]
- Method: Cells are seeded in 96-well plates and incubated overnight.[8] Various concentrations of GC376, typically in a dilution series, are added to the cells.[8] After a defined incubation period (e.g., 48 hours), cell viability is assessed using methods such as the CellTiter-Glo Luminescent Cell Viability Assay or by observing for cytopathic effects.[8] The CC50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Antiviral Activity Assay (EC50 Determination):

- Method 1: Plaque Reduction Assay: This is considered the gold standard for quantifying infectious virus particles.[6] Confluent cell monolayers are infected with the virus in the

presence of varying concentrations of GC376. After an incubation period to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques. The EC50 is the concentration of GC376 that reduces the number of plaques by 50%.

- **Method 2: Cytopathic Effect (CPE) Inhibition Assay:** This assay measures the ability of the antiviral compound to protect cells from virus-induced damage.^[6] Cells are infected with the virus and treated with different concentrations of GC376. After incubation, the extent of CPE is observed and quantified. The EC50 is the concentration that inhibits CPE by 50%.^[6]
- **Method 3: Viral RNA Quantification:** Vero cells are infected with the virus (e.g., at a specific multiplicity of infection, MOI) for a couple of hours, after which the medium is replaced with fresh medium containing different concentrations of the inhibitor.^[8] After a set incubation period (e.g., 48 hours), the viral RNA in the cell lysate is quantified using RT-qPCR.^[8] The EC50 is the concentration that reduces viral RNA levels by 50%.



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Caption: General workflow for in vitro antiviral activity assay.

In Vivo Safety and Toxicity Profile

The in vivo safety of GC376 has been investigated in animal models, including cats for the treatment of Feline Infectious Peritonitis (FIP) and mice for SARS-CoV-2.

Observations in Feline Studies

In studies treating cats with FIP, GC376 was generally well-tolerated.^[5] However, some side effects were reported, including:

- Transient stinging at the injection site^[2]
- Subcutaneous fibrosis^[2]
- Hair loss^[2]
- Abnormal eruption of permanent teeth in juvenile cats^[2]

It is important to note that these studies often involved prolonged treatment durations. For short-term use, such as a 1-2 week course for COVID-19, the risk of these side effects might be reduced.^[2]

Observations in Murine Studies

In K18-hACE2 transgenic mice challenged with SARS-CoV-2, GC376 treatment did not show obvious acute toxicity.^{[10][11]} Studies have indicated a good safety profile in this model, with no significant adverse effects observed during the treatment period.^{[7][10]} In one study, healthy specific pathogen-free mice were administered GC376 intramuscularly for 15 days without any clinically significant changes in vital signs.^[9]

In Vivo Experimental Protocols

Mouse Model of SARS-CoV-2 Infection:

- Animal Model: K18-hACE2 transgenic mice, which are susceptible to SARS-CoV-2 infection, are commonly used.^[10]
- Virus Challenge: Mice are intranasally challenged with a specific dose of SARS-CoV-2.^[10]

- Treatment: GC376 is administered, often via intraperitoneal injection, at a specified dosage (e.g., 20 mg/kg) and frequency (e.g., twice daily) for a defined period (e.g., 7 days).[12]
- Monitoring: Animals are monitored daily for clinical signs of disease, weight loss, and survival.[10]
- Analysis: At the end of the study or at specific time points, tissues (e.g., lungs, brain) are collected to assess viral load (via RT-qPCR or TCID50 assay) and pathology (via histopathology and immunohistochemistry).[10]

Conclusion

The initial safety and toxicity data for GC376 are promising, indicating a high therapeutic index in vitro and a generally favorable safety profile in animal models.[2][5][7] The observed side effects in feline studies appear to be associated with longer-term administration.[2] For the potential treatment of acute viral infections in humans, such as COVID-19, the data supports further investigation of GC376 in clinical trials.[2][5] Continued research should focus on optimizing dosing regimens to maximize efficacy while minimizing any potential for adverse effects.

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